molecular formula C17H18N6O B1459964 N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine CAS No. 1242899-52-0

N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine

Cat. No. B1459964
M. Wt: 322.4 g/mol
InChI Key: WNTMRESYWYIXAH-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyrimido[4,5-d]azepine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

Based on the name of the compound, it seems to contain a pyrazolo[3,4-b]pyrimido[4,5-d]azepine core, which is a type of fused heterocyclic system. Fused heterocycles are common in medicinal chemistry and often exhibit diverse biological activities .

Scientific Research Applications

Hindered Oxepins and Azepine Synthesis : Research into the synthesis of highly hindered oxepins and an azepine from bis-trityl carbenium ions has contributed to the development of novel synthetic methods in the field. These methods involve the reaction of bis-carbenium ion with ammonia and primary amines, contributing to the exploration of acid-labile protecting groups for primary amines (Carey et al., 2002).

Amino-Substituted Benzo[b]pyrimido[5,4-f]azepines Synthesis : The efficient synthesis of amino-substituted benzo[b]pyrimidoazepines showcases the compound's role in the development of new molecular structures with potential biological applications. This research emphasizes the versatility of the compound in generating novel heterocyclic scaffolds (Quintero et al., 2018).

Azepino[4,5-b]Quinoxalines and Pyridopyrazino[2,3-d]azepines Synthesis : Studies on the synthesis of azepinoquinoxalines and pyridopyrazinoazepines from 1,6-diethoxy-1,5-hexadiene-3,4-dione react with primary amines, highlighting the compound's utility in creating complex heterocyclic systems. These syntheses contribute to the chemical diversity in medicinal chemistry research (Bonacorso et al., 1995).

Antiproliferative Effects on Cancer Cells : The synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffold and their evaluation for antiproliferative effects on cancer cells underline the compound's relevance in oncological research. This work demonstrates the potential of the compound in the development of novel cancer therapies (Kim et al., 2011).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-23-10-14-15-11(7-8-18-16(14)22-23)9-19-17(21-15)20-12-3-5-13(24-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTMRESYWYIXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C3=NC(=NC=C3CCNC2=N1)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 2
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 3
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine

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